6-Methoxy-1H-pyrazolo[4,3-b]pyridine
Description
6-Methoxy-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with a methoxy (-OCH₃) group at the 6-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-methoxy-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H7N3O/c1-11-5-2-6-7(8-3-5)4-9-10-6/h2-4H,1H3,(H,9,10) |
InChI Key |
RFWBIEUMCBYUJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=NN2)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with 2-chloro-3-methoxypyridine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 6-Methoxy-1H-pyrazolo[4,3-b]pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and appropriate electrophiles.
Major Products
Oxidation: Formation of 6-hydroxy-1H-pyrazolo[4,3-b]pyridine.
Reduction: Formation of 6-methoxy-1,2-dihydro-1H-pyrazolo[4,3-b]pyridine.
Substitution: Formation of 6-halogenated or 6-amino-1H-pyrazolo[4,3-b]pyridine derivatives.
Scientific Research Applications
6-Methoxy-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These kinases are involved in cell proliferation and differentiation. The compound inhibits the kinase activity by binding to the active site, thereby blocking the downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Modifications
Substituents at the 6-position of pyrazolo[4,3-b]pyridine significantly influence reactivity, solubility, and bioactivity. Key comparisons include:
Physicochemical Properties
- Thermal Stability : Boronate esters (e.g., CAS 1471262-12-0) exhibit high predicted boiling points (~393°C), advantageous for high-temperature reactions .
Key Research Findings
- Therapeutic Potential: Fluorinated and methoxy-substituted pyrazolo[4,3-b]pyridines show promise in cardiovascular and oncological research, leveraging their ability to mimic purine interactions .
- Structural Versatility : The 6-position is a "hotspot" for diversification, enabling tailored electronic and steric profiles for specific targets .
- Limitations : Halogenated derivatives (e.g., 6-Bromo-) may pose toxicity risks, necessitating careful handling and functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
